N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 2-oxopiperidinyl group attached to the para-position of the phenyl ring. The 2-oxopiperidine moiety is a lactam ring that may enhance binding to biological targets, such as enzymes or receptors, due to its hydrogen-bonding capacity and conformational flexibility.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIWUWRWOIUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(2-oxopiperidin-1-yl)aniline with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out under conditions that promote the formation of the amide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the piperidinone moiety.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The carbamothioyl analog (logP = 4.60) is more lipophilic than the epoxide-containing compound (logP estimated ~2.5), which may influence bioavailability.
- Polar Surface Area (PSA) : Analogs with heterocycles (e.g., oxadiazole in ) have higher PSA, reducing membrane permeability compared to the target’s simpler structure.
Key Research Findings
- Synthetic Accessibility : Epoxide and piperazine derivatives are synthesized in high yields (70–89%), suggesting feasible scale-up for the target compound .
- Structural Flexibility : The 2-oxopiperidine group’s lactam ring may improve metabolic stability compared to ester- or ether-linked substituents .
- Diverse Applications: Furan-2-carboxamides are versatile scaffolds, with substituents dictating activity—e.g., diethylamino groups for receptor binding vs. bromine for antiviral effects .
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The unique structural features of this compound, including the furan ring and piperidine moiety, suggest its involvement in various biological activities. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Furan ring : Known for its aromatic properties.
- Piperidine moiety : Contributes to the compound's biological activity.
- Carboxamide group : Enhances solubility and potential interactions with biological targets.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies indicate that it may interact with various receptors and enzymes, influencing key biological pathways.
Potential Biological Targets
- Pain Modulation : Similar compounds have been studied for their effects on pain pathways, particularly through interactions with P2X receptors, which are involved in pain perception.
- Anticancer Activity : Compounds with similar structures have shown potential as apoptosis inducers in cancer cells. For instance, derivatives of piperidine have been linked to cell cycle arrest and apoptosis through caspase activation .
- Anticoagulant Effects : Research indicates that related compounds may act as competitive inhibitors of Factor Xa, a critical enzyme in the coagulation cascade .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential analgesic and anticancer properties | Interaction with P2X receptors; apoptosis induction |
| Furanylfentanyl | Potent opioid receptor agonist | Agonism at opioid receptors |
| 4-Anilino-N-(piperidin-4-yl)butanamide | Analgesic activity | Modulation of pain pathways |
| Apixaban (related structure) | Anticoagulant | Factor Xa inhibition |
Case Studies and Research Findings
- Pain Management Studies : Research indicates that compounds similar to this compound exhibit promising analgesic effects when tested in animal models. These studies focus on the modulation of neurotransmitter systems involved in pain perception.
- Anticancer Research : A study exploring structure-activity relationships among carboxamide derivatives identified several compounds that induced apoptosis in cancer cell lines, suggesting that this compound may share similar properties .
- Anticoagulant Activity : Investigations into related compounds have demonstrated their ability to inhibit thrombin generation, leading to reduced platelet aggregation. This suggests a potential therapeutic application for anticoagulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
